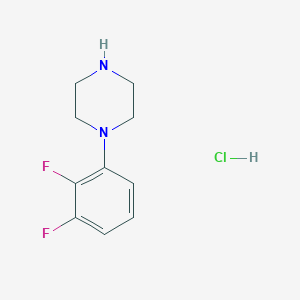
1-(2,3-Difluorophenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Difluorophenyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 2,3-difluorophenyl group and is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2,3-Difluorophenyl)piperazine hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, 2,3-difluoroaniline, undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride.
After-Treatment: The reaction mixture is treated with an after-treatment solvent to obtain a crude product.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing waste and cost. The process is optimized to achieve a high yield of over 59.5% and a purity of more than 99.5% .
化学反応の分析
1-(2,3-Difluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield various substituted piperazine derivatives .
科学的研究の応用
1-(2,3-Difluorophenyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-(2,3-Difluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(2,3-Difluorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has similar structural features but contains chlorine atoms instead of fluorine atoms.
1-(3,4-Difluorophenyl)piperazine: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
特性
IUPAC Name |
1-(2,3-difluorophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSNQYHYSSZARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
![2-[(2R)-oxetan-2-yl]ethan-1-amine](/img/structure/B2790528.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
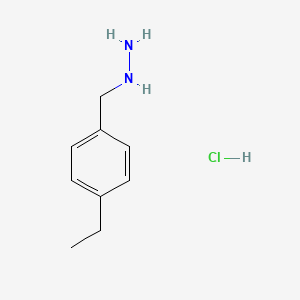
![4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2790535.png)
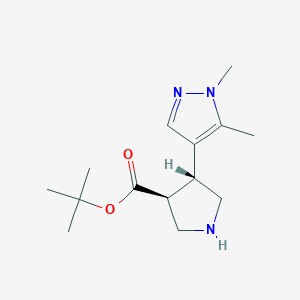
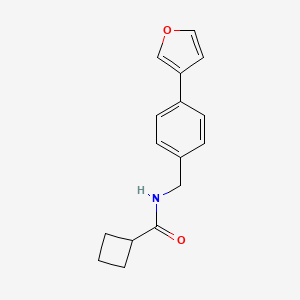
![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)

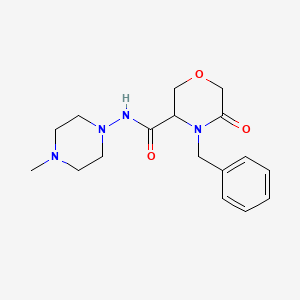

![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2790547.png)

![N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2790550.png)
